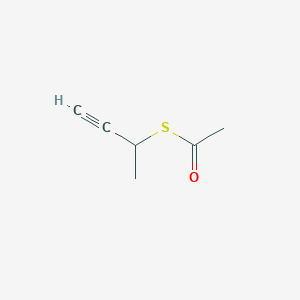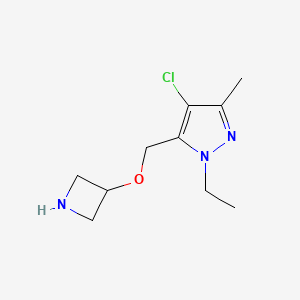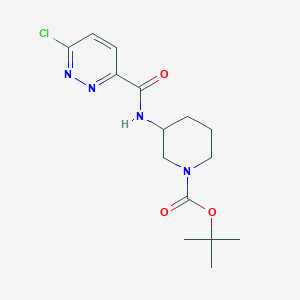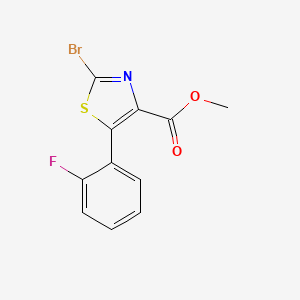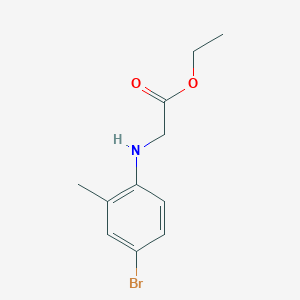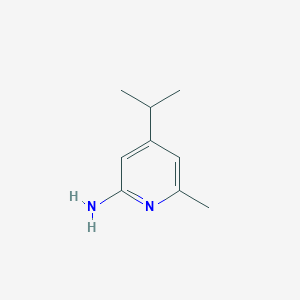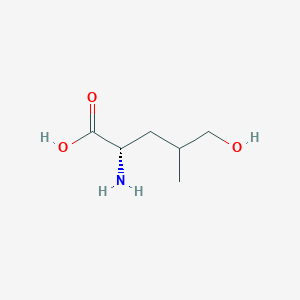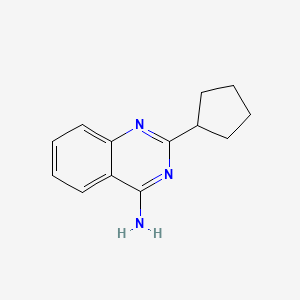
2-Cyclopentylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a quinazoline core with a cyclopentyl group attached to the second carbon and an amine group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cyclopentanone under acidic conditions to form the quinazoline core. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Another method involves the use of 2-aminobenzamide and cyclopentanone in the presence of a dehydrating agent like phosphorus oxychloride. This reaction also requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The amine group at the fourth position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Cyclopentylquinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopentylquinazolin-4-one: Similar structure but with a carbonyl group at the fourth position instead of an amine group.
2-Cyclohexylquinazolin-4-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-Phenylquinazolin-4-amine: Similar structure but with a phenyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentylquinazolin-4-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other quinazoline derivatives.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
2-cyclopentylquinazolin-4-amine |
InChI |
InChI=1S/C13H15N3/c14-12-10-7-3-4-8-11(10)15-13(16-12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) |
Clave InChI |
DFQYFQUNZZFYBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NC3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


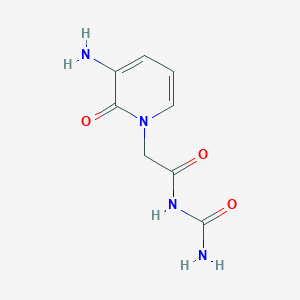

![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
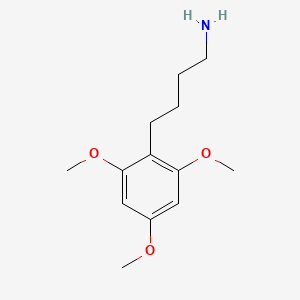

![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
